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Compound of Interest

Compound Name: Urantide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Urantide is a potent and selective synthetic peptide antagonist of the urotensin-I|
receptor (UT). As a derivative of human urotensin-Il (hU-11), the most powerful vasoconstrictor
identified to date, Urantide has emerged as a critical pharmacological tool and a promising
therapeutic candidate for cardiovascular diseases. This document provides an in-depth
examination of Urantide's molecular structure, its mechanism of action, the signaling pathways
it modulates, and the experimental protocols used to characterize its function.

Urantide Structure

Urantide is a structurally modified, cyclic peptide fragment derived from human urotensin-II.[1]
Its design incorporates specific amino acid substitutions to confer high antagonistic potency
and stability.

Primary Structure: The amino acid sequence of Urantide is H-Asp-c[Pen-Phe-DTrp-Orn-Tyr-
Cys]-Val-OH, which corresponds to [Pen>, DTrp?, Orn8hU-11(4-11).[1][2]

The key modifications from the native human urotensin-11(4-11) fragment are:

o Penicillamine (Pen) at position 5: The cysteine at position 5 is replaced with penicillamine
(B,B-dimethylcysteine). This substitution provides conformational rigidity to the peptide's
cyclic structure, stabilizing its bioactive conformation.[1][3]
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o D-Tryptophan (DTrp) at position 7: The native L-Tryptophan is inverted to its D-isomer. This
change is critical for its antagonist activity and significantly increases the distance between
the Trp” and Tyr® side chains, a feature believed to discriminate between agonist and
antagonist function.[2][3]

e Ornithine (Orn) at position 8: The lysine residue is replaced with ornithine.[1]

Three-Dimensional Conformation: Nuclear Magnetic Resonance (NMR) spectroscopy studies
have revealed that Urantide adopts a stable [3-hairpin conformation in solution.[2][4] This
defined structure is crucial for its high-affinity binding to the urotensin-Il receptor.

Function and Mechanism of Action

Urantide functions as a selective and competitive antagonist of the urotensin-Il receptor, a G
protein-coupled receptor (GPCR) also known as GPR14.[1][5] Urotensin-II (U-II), the
endogenous ligand for this receptor, is implicated in a wide range of physiological and
pathological processes, including vasoconstriction, cell proliferation, and fibrosis.[6]

The mechanism of action for Urantide is direct competitive inhibition. It binds to the UT
receptor with high affinity, thereby preventing the binding of the endogenous agonist, U-I1.[1]
This blockade inhibits the receptor's activation and the subsequent initiation of intracellular
signaling cascades. While primarily a potent antagonist, some studies have noted a residual
partial agonist activity in specific recombinant cell systems, such as in calcium mobilization
assays.[3]

Signaling Pathways Modulated by Urantide

Urantide exerts its cellular effects by preventing U-ll-mediated activation of downstream
signaling pathways. The U-Il receptor (GPR14) primarily couples through Gq proteins to
activate key cascades involved in cell growth, inflammation, and fibrosis.[6][7] Urantide's
therapeutic effects in preclinical models of atherosclerosis, myocardial fibrosis, and related
organ injury are attributed to its inhibition of these pathways.[8][9]

Key Downstream Pathways:

o JAK/STAT Pathway: Urantide has been shown to inhibit the phosphorylation and activation
of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3
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(STAT3).[8][9] This pathway is a critical regulator of cytokine signaling, inflammation, and
fibrosis. By blocking this cascade, Urantide can ameliorate pathological tissue remodeling.

[9]

 MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is central to cell
proliferation and hypertrophy. Urantide treatment effectively decreases the phosphorylation
of key MAPK members, including ERK1/2 and JNK, thereby inhibiting processes like
vascular smooth muscle cell proliferation, a key event in atherosclerosis.[7][10][11][12]
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Caption: Urantide competitively blocks the UT receptor, preventing U-lI-mediated activation of
Gq proteins and subsequent downstream JAK/STAT and MAPK signaling cascades.

Quantitative Data Summary

The potency of Urantide has been quantified through various bioassays. The following tables
summarize key affinity and functional data.

Table 1: Urantide Receptor Binding Affinity and Antagonist Potency

Compound Assay System  Parameter Value Reference
Human UT

Urantide receptor (CHO- pKi 8.3+0.04 [1][13]
K1 cells)

Rat thoracic

) aorta (hU-II-
Urantide ] pK-B 8.3+ 0.09 [1][13]
induced
contraction)
Human UT
[Pen>,0rnghU-
receptor (CHO- pKi 7.7+0.05 [1][13]
1(4-11)
K1 cells)

| [Pen>,0rn8lhU-II(4-11) | Rat thoracic aorta (hU-Il-induced contraction) | pK-B | 7.4 £ 0.06 |[1]
[13]]

Table 2: Functional Inhibition of Vascular Smooth Muscle Cells (VSMCs)
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. Effective
Experimental . L
Parameter . Concentration Key Finding Reference
Condition
Range
Urantide
. significantly
VSMC U-ll stimulated 10-°to 10-° L
. . inhibits U-II- [11]
Proliferation rat VSMCs mol/L .
induced cell

proliferation.

| U-I/GPR14 Expression | U-Il stimulated rat VSMCs | 10-1° to 10~® mol/L | Urantide down-
regulates both protein and mRNA expression of U-II and its receptor. |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to
Urantide. Below are protocols for key experiments used in its characterization.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from studies determining the binding affinity of Urantide for the human
UT receptor.[1]

Objective: To determine the inhibitory constant (Ki) of Urantide by measuring its ability to
displace a radiolabeled ligand from the human UT receptor.

Methodology:

e Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO-K1) cells
stably expressing the recombinant human UT receptor.

o Assay Buffer: Prepare a buffer of TRIS (20 mM, pH 7.4 at 37°C) supplemented with MgCl: (5
mM) and 0.5% Bovine Serum Albumin (BSA).

o Competition Reaction: In a final volume of 0.1 ml, combine:

o 1 ug of cell membrane proteins.
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o [13[Jurotensin Il radioligand at a concentration near its K-D (e.g., 0.1 nM).

o Varying concentrations of unlabeled Urantide.

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a
controlled temperature (e.g., 37°C).

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate
bound from free radioligand. Wash the filters with ice-cold buffer.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of Urantide
concentration. Calculate the ICso and convert it to a Ki value using the Cheng-Prusoff
equation.

Prepare membranes from
CHO-K1 cells expressing h-UT

:

Incubate membranes with:
1. [*231]U-1I (Radioligand)
2. Urantide (Competitor)

:

Separate bound & free radioligand
via rapid filtration

:

Measure radioactivity of
bound fraction with gamma counter

:

Analyze data to calculate
ICs0 and pKi values
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Caption: Workflow for a competitive radioligand binding assay to determine Urantide's affinity
for the UT receptor.

Protocol 2: In Vivo Atherosclerosis Rat Model

This protocol outlines a common method for inducing atherosclerosis in rats to test the
therapeutic efficacy of Urantide.[7][12]

Objective: To evaluate the effect of Urantide on the development of atherosclerotic lesions and
related organ damage in a rat model.

Methodology:
e Animal Model: Use male Wistar rats (e.g., 4 weeks old, 180-200 Q).
o Atherosclerosis Induction:

o Administer a single intraperitoneal injection of Vitamin Ds (e.g., 700,000 U/kg) to induce
vascular injury.

o Immediately following injection, switch the animals to a high-fat diet (e.g., containing 20%
lard, 2% cholesterol, and 0.5% cholic acid) for a period of several weeks (e.g., 8-12
weeks).

e Treatment Groups:
o Control Group: Healthy rats on a standard diet.

o Atherosclerosis (AS) Model Group: Rats subjected to the induction protocol without
treatment.

o Urantide Treatment Group: AS model rats treated with Urantide (dose and route to be
determined, e.g., daily intraperitoneal injection).

o (Optional) Positive Control Group: AS model rats treated with a standard-of-care drug
(e.g., a statin).

o Outcome Measures: At the end of the study period, collect blood and tissues for analysis:
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o Biochemical Analysis: Measure serum levels of lipids (total cholesterol, triglycerides, LDL,
HDL) and markers of liver or kidney function.

o Histopathology: Perform histological staining (e.g., H&E, Oil Red O) on sections of the
aorta, heart, liver, and kidneys to assess lesion formation, fibrosis, and lipid deposition.

o Molecular Analysis: Use Western blotting or RT-gPCR on tissue homogenates to quantify
the expression and phosphorylation of key signaling proteins (e.g., U-ll, GPR14, p-ERK, p-
STAT3).

Protocol 3: Western Blot Analysis of Protein
Phosphorylation

Objective: To quantify the effect of Urantide on the phosphorylation state of target proteins in
the MAPK and JAK/STAT pathways.

Methodology:
e Sample Preparation:

o Cell Culture: Seed cells (e.g., vascular smooth muscle cells) and starve them to reduce
basal signaling. Pre-treat with Urantide for a specified time, then stimulate with U-1l for a
short period (e.g., 5-30 minutes).

o Tissue: Snap-freeze tissues from in vivo experiments in liquid nitrogen.

o Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with
protease and phosphatase inhibitors to preserve protein phosphorylation.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 ug) on a polyacrylamide gel.

o Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.
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e Immunoblotting:

o Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-
specific antibody binding.

o Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody
specific to the phosphorylated form of the target protein (e.g., anti-p-JAK2, anti-p-ERK).

o Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated
secondary antibody.

» Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein
bands using a digital imager.

e Analysis:
o Quantify band intensity using densitometry software.

o Strip the membrane and re-probe with an antibody against the total (phosphorylated +
unphosphorylated) form of the protein and a loading control (e.g., GAPDH, (-actin) for
normalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.medchemexpress.com/urantide.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9733756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9733756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7905324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7905324/
https://pubmed.ncbi.nlm.nih.gov/32061865/
https://pubmed.ncbi.nlm.nih.gov/32061865/
https://www.proquest.com/openview/386430800f255c0c0184a3676d3d4f3a/1?pq-origsite=gscholar&cbl=2044955
https://www.proquest.com/openview/386430800f255c0c0184a3676d3d4f3a/1?pq-origsite=gscholar&cbl=2044955
https://www.researchgate.net/publication/339244352_Urotensin_receptor_antagonist_urantide_improves_atherosclerosis-related_kidney_injury_by_inhibiting_JAK2STAT3_signaling_pathway_in_rats
https://pmc.ncbi.nlm.nih.gov/articles/PMC4333937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4333937/
https://www.spandidos-publications.com/10.3892/mmr.2021.11923
https://pubmed.ncbi.nlm.nih.gov/14645137/
https://pubmed.ncbi.nlm.nih.gov/14645137/
https://www.benchchem.com/product/b549374#urantide-peptide-structure-and-function
https://www.benchchem.com/product/b549374#urantide-peptide-structure-and-function
https://www.benchchem.com/product/b549374#urantide-peptide-structure-and-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b549374?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

